molecular formula C18H19N5OS B2449508 2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034370-65-3

2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2449508
CAS No.: 2034370-65-3
M. Wt: 353.44
InChI Key: CPMXREVYLKLQAB-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a benzylthio group, a pyrazolyl group, and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the benzylthio group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.

    Formation of the pyrazolyl group: This involves the cyclization of appropriate precursors, such as hydrazine and 1,3-diketones.

    Formation of the pyrazinyl group: This can be synthesized by reacting appropriate diamines with diketones.

    Coupling reactions: The final step involves coupling the benzylthio group with the pyrazolyl and pyrazinyl groups under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazinyl group can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazinyl derivatives.

    Substitution: Substituted benzylthio derivatives.

Scientific Research Applications

2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-((3-(1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but lacks the methyl group on the pyrazolyl ring.

    2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)acetamide: Similar structure but contains a pyridinyl group instead of a pyrazinyl group.

Uniqueness

2-(benzylthio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is unique due to the presence of both the pyrazolyl and pyrazinyl groups, which can confer distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-23-11-15(9-22-23)18-16(19-7-8-20-18)10-21-17(24)13-25-12-14-5-3-2-4-6-14/h2-9,11H,10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMXREVYLKLQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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